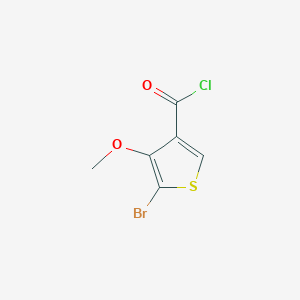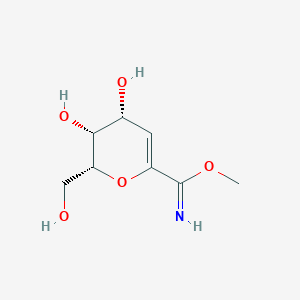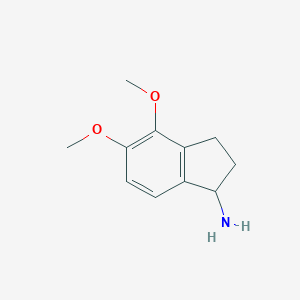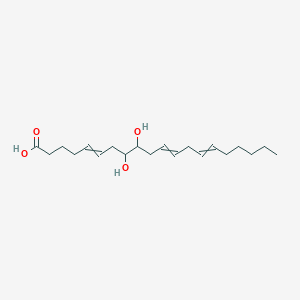
8,9-DiHETrE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dihydroxyicosa-5,11,14-trienoic acid, otherwise known as 8,9-diHOME, is a unique fatty acid found in the human body. It is a derivative of the omega-3 fatty acid, eicosapentaenoic acid (EPA). 8,9-diHOME has been the subject of intense scientific research in recent years due to its potential therapeutic effects in various diseases.
Wissenschaftliche Forschungsanwendungen
Chronische tägliche Kopfschmerz-Ergebnisse
8,9-DiHETrE, ein Produkt des sEH-vermittelten Abbaus von 8(9)-EpETrE, wurde mit einer besseren Lebensqualität bei Patienten mit chronischen täglichen Kopfschmerzen in Verbindung gebracht . Dies wurde in einer Studie beobachtet, in der Patienten randomisiert einer Diät mit niedrigem Linolsäuregehalt mit oder ohne Zugabe von Omega-3-Fettsäuren zugewiesen wurden .
Oxylipin-Metabolit
This compound ist ein Oxylipin und ein racemisches Gemisch der Arachidonsäure-Metabolite . Es wird aus Arachidonsäure über ein 8(9)-EET-Zwischenprodukt durch Epoxidhydrolasen gebildet .
Induktor der cAMP-Produktion
Es wurde festgestellt, dass this compound die cAMP-Produktion in primären menschlichen glatten Muskelzellen der Koronararterie induziert .
Osteoarthritische Schmerzen
Die Plasmaspiegel von this compound sind in einem Mausmodell von osteoarthritischen Schmerzen erhöht, die durch Destabilisierung des medialen Meniskus induziert werden . Dieser Effekt kann durch den löslichen Epoxidhydrolase (sEH)-Inhibitor TPPU umgekehrt werden .
Akute Rückenmarksverletzung
Die Rückenmarksspiegel von this compound sind auch in einem Rattenmodell einer chirurgisch induzierten akuten Rückenmarksverletzung (SCI) erhöht .
Hauptmetabolit von Eicosapentaensäure (EPA)
This compound ist ein Hauptmetabolit der 20:5 ω-3-Fettsäure Eicosapentaensäure (EPA) . Es wird in Rattenlebermikrosomen, aber nicht in Nierenmikrosomen gebildet, durch die Erzeugung des instabilen Zwischenprodukts 8,9-Epoxyeicosatetraensäure aus EPA durch Cytochrom-P450-Monooxygenasen
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 8,9-DiHETrE is the cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of arachidonic acid (AA) to generate eicosanoids . Eicosanoids are important autocrine and paracrine factors that have diverse biological functions .
Mode of Action
This compound interacts with its targets, the P450 enzymes, to facilitate the metabolism of arachidonic acid (AA) into eicosanoids . This interaction results in the generation of important autocrine and paracrine factors that influence a variety of cellular processes .
Biochemical Pathways
This compound is involved in the epoxyeicosatrienoic acids (EETs) pathway . This pathway arises from the metabolism of arachidonic acid by cytochrome P450 . The compound is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases .
Pharmacokinetics
It is known that the compound is a metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid .
Result of Action
The action of this compound results in the production of cAMP in primary human coronary artery smooth muscle cells . Additionally, plasma levels of this compound are increased in a mouse model of osteoarthritic pain induced by destabilization of the medial meniscus .
Biochemische Analyse
Biochemical Properties
8,9-Dihydroxyicosa-5,11,14-trienoic acid interacts with several enzymes, proteins, and other biomolecules. It is involved in the arachidonic acid metabolism pathway . The nature of these interactions is complex and can influence a variety of biochemical reactions .
Cellular Effects
The effects of 8,9-Dihydroxyicosa-5,11,14-trienoic acid on cells are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
8,9-Dihydroxyicosa-5,11,14-trienoic acid exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 8,9-Dihydroxyicosa-5,11,14-trienoic acid can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 8,9-Dihydroxyicosa-5,11,14-trienoic acid vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
8,9-Dihydroxyicosa-5,11,14-trienoic acid is involved in the arachidonic acid metabolism pathway . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
8,9-Dihydroxyicosa-5,11,14-trienoic acid is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 8,9-Dihydroxyicosa-5,11,14-trienoic acid can affect its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8,9-Dihydroxyicosa-5,11,14-trienoic acid involves the conversion of a suitable starting material to the target compound through a series of chemical reactions. The general strategy involves the introduction of hydroxyl groups at positions 8 and 9 of the fatty acid chain, followed by the formation of a conjugated triene system at positions 5, 11, and 14. The synthesis can be achieved through a combination of organic synthesis and enzymatic methods.", "Starting Materials": [ "5-bromo-1-pentene", "methyl acetoacetate", "sodium borohydride", "magnesium", "iodine", "ethyl acetate", "methanol", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "linoleic acid" ], "Reaction": [ "1. Conversion of 5-bromo-1-pentene to 5-penten-1-ol with sodium borohydride", "2. Synthesis of methyl 5-penten-1-yl ketone by reacting 5-penten-1-ol with methyl acetoacetate in the presence of magnesium and iodine", "3. Conversion of methyl 5-penten-1-yl ketone to methyl 8,9-dihydroxy-5-penten-1-yl ketone by reacting with hydrogen peroxide and sodium hydroxide", "4. Hydrolysis of methyl 8,9-dihydroxy-5-penten-1-yl ketone to 8,9-dihydroxy-5-penten-1-yl carboxylic acid with sodium hydroxide", "5. Esterification of 8,9-dihydroxy-5-penten-1-yl carboxylic acid with ethyl acetate and acetic acid to form ethyl 8,9-dihydroxy-5-penten-1-yl ester", "6. Conversion of ethyl 8,9-dihydroxy-5-penten-1-yl ester to 8,9-dihydroxyicosa-5,11,14-trienoic acid by reacting with linoleic acid in the presence of lipase enzyme" ] } | |
CAS-Nummer |
192461-96-4 |
Molekularformel |
C20H34O4 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
(5Z,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,12-9-,13-10- |
InChI-Schlüssel |
DCJBINATHQHPKO-TYAUOURKSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O |
SMILES |
CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O |
Aussehen |
Assay:≥98%A solution in ethanol |
Physikalische Beschreibung |
Solid |
Synonyme |
(±)8,9-DiHETrE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



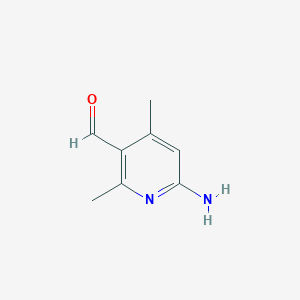

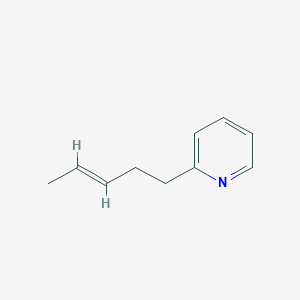
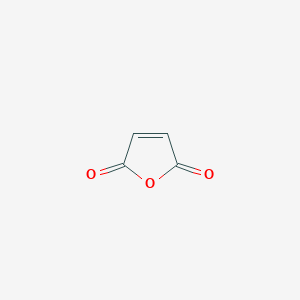
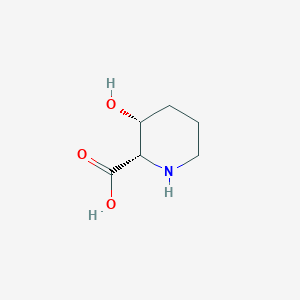
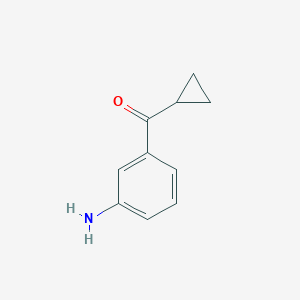
![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)

